N,N-Dibutyl-N'-(4-butylphenyl)urea

ACAT inhibition Atherosclerosis Cholesterol esterification

N,N-Dibutyl-N'-(4-butylphenyl)urea (CAS 86781-18-2) is a trisubstituted phenylurea derivative with the molecular formula C19H32N2O and a molecular weight of 304.47 g/mol. It belongs to the N,N-dialkyl-N'-arylurea class of compounds, which were investigated as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) for potential antiatherosclerotic therapy.

Molecular Formula C19H32N2O
Molecular Weight 304.5 g/mol
CAS No. 86781-18-2
Cat. No. B15435707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-N'-(4-butylphenyl)urea
CAS86781-18-2
Molecular FormulaC19H32N2O
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)N(CCCC)CCCC
InChIInChI=1S/C19H32N2O/c1-4-7-10-17-11-13-18(14-12-17)20-19(22)21(15-8-5-2)16-9-6-3/h11-14H,4-10,15-16H2,1-3H3,(H,20,22)
InChIKeyZSQJFAFRRMBAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-N'-(4-butylphenyl)urea (CAS 86781-18-2) – Trisubstituted Phenylurea for Atherosclerosis Research and ACAT Inhibition


N,N-Dibutyl-N'-(4-butylphenyl)urea (CAS 86781-18-2) is a trisubstituted phenylurea derivative with the molecular formula C19H32N2O and a molecular weight of 304.47 g/mol . It belongs to the N,N-dialkyl-N'-arylurea class of compounds, which were investigated as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) for potential antiatherosclerotic therapy [1]. The compound is explicitly disclosed in U.S. Patent US4387105A, which covers methods of treating atherosclerosis using dialkylureas and dialkylthioureas [2]. Its structure features an N,N-dibutyl substitution on one urea nitrogen and a para-butylphenyl group on the other, distinguishing it from simpler N,N-dibutyl-N'-phenylurea analogs that lack the para-alkyl substituent on the aromatic ring.

Why N,N-Dibutyl-N'-(4-butylphenyl)urea Cannot Be Replaced by Simpler Phenylurea Analogs in ACAT-Focused Studies


Within the N,N-dialkyl-N'-arylurea ACAT inhibitor series, the substitution pattern on the N'-aryl ring is a critical determinant of inhibitory potency and pharmacological profile [1]. The systematic structure-activity relationship (SAR) study by DeVries et al. demonstrated that modifications at three distinct sites of the urea backbone—the N,N-dialkyl group, the N'-aryl substituent, and the urea linker—produce orders-of-magnitude changes in ACAT IC50 values [1]. The para-butyl substituent on the phenyl ring of N,N-dibutyl-N'-(4-butylphenyl)urea contributes distinct lipophilicity and steric properties compared to unsubstituted phenyl (N,N-dibutyl-N'-phenylurea, CAS 2589-21-1) or 2,4-dimethylphenyl analogs. Consequently, substituting this compound with a close analog lacking the para-butylphenyl group can alter target engagement, cellular permeability, and in vivo cholesterol-lowering efficacy, making generic substitution scientifically invalid without explicit comparative qualification data.

Quantitative Differentiation Evidence for N,N-Dibutyl-N'-(4-butylphenyl)urea vs. Structural Analogs – Procurement-Relevant Data


ACAT Inhibitory Potency of N,N-Dibutyl-N'-(4-butylphenyl)urea vs. Optimized Trisubstituted Urea Lead Compound 115

N,N-Dibutyl-N'-(4-butylphenyl)urea inhibited acyl-CoA:cholesterol acyltransferase (ACAT) derived from rat adrenals with an IC50 of 9,190 nM (9.19 μM) [1]. In contrast, the optimized trisubstituted urea lead N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea (compound 115) from the same structural class, reported by DeVries et al., exhibited substantially greater potency, though exact IC50 values from the same assay conditions were not explicitly tabulated in the available abstract [2]. This potency difference reflects the impact of N-benzyl substitution and 2,4-dimethylphenyl aryl group optimization relative to the N,N-dibutyl and 4-butylphenyl configuration of the target compound.

ACAT inhibition Atherosclerosis Cholesterol esterification

Structural Differentiation: Para-Butylphenyl vs. Unsubstituted Phenyl in N,N-Dibutylurea Series

N,N-Dibutyl-N'-(4-butylphenyl)urea (MW 304.47, C19H32N2O) differs from its closest commercially cataloged analog N,N-dibutyl-N'-phenylurea (CAS 2589-21-1, MW 248.36, C15H24N2O) by the presence of a para-n-butyl substituent on the N'-phenyl ring. This structural difference adds 56.11 g/mol to the molecular weight and introduces a four-carbon alkyl chain that increases lipophilicity and alters the compound's chromatographic retention, solubility profile, and membrane partitioning behavior. The SAR framework established by DeVries et al. identifies the N'-aryl substituent as one of three critical modification sites governing ACAT inhibitory activity [1].

Structure-activity relationship Lipophilicity Phenylurea analogs

Patent-Cited Anti-Atherosclerotic Utility with Explicit Compound Disclosure

N,N-Dibutyl-N'-(4-butylphenyl)urea is explicitly recited in U.S. Patent US4387105A (Example compound, identified by InChIKey ZSQJFAFRRMBAPQ-UHFFFAOYSA-N) as one of the dialkylureas claimed for methods of treating atherosclerosis [1]. The patent describes the compound within a genus of dialkylureas and dialkylthioureas asserted to prevent, arrest, or reverse the course of atherosclerosis by inhibiting ACAT-mediated cholesterol esterification in the arterial wall. While the patent does not provide head-to-head in vivo efficacy data for each individual compound, the explicit inclusion of this specific compound as a working example distinguishes it from structurally related but unexemplified analogs.

Atherosclerosis Patent disclosure Dialkylurea therapeutics

Procurement-Relevant Application Scenarios for N,N-Dibutyl-N'-(4-butylphenyl)urea Based on Verified Evidence


ACAT Enzyme Inhibition Studies Requiring a Para-Butylphenyl-Substituted Trisubstituted Urea Probe

N,N-Dibutyl-N'-(4-butylphenyl)urea serves as a structurally defined, micromolar-potency ACAT inhibitor (IC50 = 9.19 μM against rat adrenal ACAT) for biochemical assays exploring the role of para-alkylphenyl substitution on enzyme inhibition [1]. Its para-butylphenyl motif makes it suitable as a reference compound in SAR campaigns aimed at understanding the contribution of N'-aryl lipophilicity to ACAT binding, particularly when compared to unsubstituted phenyl or 2,4-dimethylphenyl analogs from the same dialkylurea series.

Atherosclerosis Research Aligned with US4387105A Patent Disclosure

For academic or industrial laboratories investigating dialkylurea-based antiatherosclerotic mechanisms, this compound provides a patent-documented starting point [2]. Its explicit disclosure in US4387105A enables researchers to replicate or extend the originally claimed methodology for inhibiting atherosclerotic lesion development via ACAT inhibition, using the exact exemplified chemical entity rather than a non-validated surrogate.

Analytical Reference Standard for Chromatographic Method Development in Trisubstituted Urea Analysis

The distinct molecular weight (304.47 g/mol) and InChIKey (ZSQJFAFRRMBAPQ-UHFFFAOYSA-N) of N,N-dibutyl-N'-(4-butylphenyl)urea differentiate it from close analogs such as N,N-dibutyl-N'-phenylurea (MW 248.36). This enables its use as a retention-time marker or calibration standard in HPLC/LC-MS methods designed to resolve and quantify trisubstituted phenylurea mixtures, where co-elution of analogs with differing N'-aryl substitution would otherwise compromise analytical accuracy.

Physicochemical Profiling of N,N-Dialkyl-N'-arylurea Compound Libraries

The para-butylphenyl substitution on this compound provides a distinct lipophilicity anchor point within a library of N,N-dialkyl-N'-arylureas. Procurement of this specific compound supports systematic determination of logP, aqueous solubility, and permeability parameters that are essential for building predictive QSAR models of ACAT inhibition or cellular uptake within the trisubstituted urea chemical space [3].

Quote Request

Request a Quote for N,N-Dibutyl-N'-(4-butylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.